2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 2320223-89-8
VCID: VC4345942
InChI: InChI=1S/C15H19N5OS/c1-2-12(1)13-7-14(17-9-16-13)21-8-11-3-5-20(6-4-11)15-19-18-10-22-15/h7,9-12H,1-6,8H2
SMILES: C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN=CS4
Molecular Formula: C15H19N5OS
Molecular Weight: 317.41

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole

CAS No.: 2320223-89-8

Cat. No.: VC4345942

Molecular Formula: C15H19N5OS

Molecular Weight: 317.41

* For research use only. Not for human or veterinary use.

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole - 2320223-89-8

Specification

CAS No. 2320223-89-8
Molecular Formula C15H19N5OS
Molecular Weight 317.41
IUPAC Name 2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Standard InChI InChI=1S/C15H19N5OS/c1-2-12(1)13-7-14(17-9-16-13)21-8-11-3-5-20(6-4-11)15-19-18-10-22-15/h7,9-12H,1-6,8H2
Standard InChI Key SAYXPTZDTZSJRQ-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN=CS4

Introduction

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole is a complex organic compound that has garnered significant attention in various scientific fields due to its unique structural features and potential applications. This compound integrates a cyclopropylpyrimidine moiety, a piperidine ring, and a thiadiazole group, which together contribute to its versatility in research and development.

Synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole

The synthesis of this compound typically involves several steps, starting with the preparation of the cyclopropylpyrimidine intermediate. This intermediate is then reacted with piperidine and thiadiazole derivatives. Common reagents used include acetic anhydride and pyridine under reflux conditions for approximately two hours.

Industrial Production Methods

Industrial production may utilize continuous flow reactors to enhance yield and purity while optimizing reaction conditions for scalability. This method allows for more efficient and controlled synthesis, which is crucial for large-scale applications.

3.1. Medicinal Chemistry

The compound's unique structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its interactions with specific molecular targets could lead to altered cellular functions, making it a candidate for further investigation in biochemical research.

3.2. Antiviral and Antimicrobial Activities

While specific data on this compound's antiviral and antimicrobial activities are not readily available, related compounds have shown promising results in these areas. For instance, thiadiazole derivatives have been studied for their antiviral properties against various viruses, including HIV and HBV .

3.3. Anticancer Potential

Thiadiazole derivatives have also been explored for their anticancer properties. Compounds with similar structures have demonstrated inhibitory effects against certain enzymes and have shown potential in cancer treatment .

4.2. Synthesis Overview

StepReagentsConditions
Preparation of Cyclopropylpyrimidine IntermediateVariousControlled conditions
Reaction with Piperidine and Thiadiazole DerivativesAcetic Anhydride, PyridineReflux, approximately 2 hours

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